molecular formula C22H19ClN2O3S B2548277 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-23-6

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2548277
CAS RN: 893789-23-6
M. Wt: 426.92
InChI Key: LQGFLAJPGHAATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" is a derivative of the benzothiadiazine class, which is known for its diverse biological activities. The structure of this compound suggests it may have potential pharmacological properties, as benzothiadiazine derivatives have been explored for various therapeutic applications, including as sweetening agents and neuroleptics .

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves the reaction of sulfamoyl chloride with anthranilic acid derivatives, as reported in the synthesis of 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides . Additionally, the reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with 'push-pull' enamines has been investigated, leading to a variety of benzothiazinone spiro derivatives and 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by the presence of a heterocyclic thiazine ring, which often adopts a half-chair conformation. Intramolecular hydrogen bonds play a significant role in stabilizing these structures, as seen in the N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives . The presence of substituents on the benzothiadiazine core, such as chloro and methyl groups, can influence the molecular conformation and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Benzothiadiazine derivatives can undergo various chemical reactions, including alkylation, as demonstrated in the preparation of 10-[3-(dimethylamino)-1-propyl]-10H-pyrazino[2,3-b][1,4] benzothiazines . The reactivity of the 4-chlorocoumarin-3-sulfonyl chloride with bidentate nucleophiles to give fused heterocycles also highlights the potential for benzothiadiazine derivatives to participate in complex chemical transformations . These reactions can be tailored to synthesize specific derivatives with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine derivatives are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents can be challenging, as seen with the yellowish precipitates formed during the synthesis of pyrido- and thiazino-1,2,4-thiadiazino-benzopyranone dioxides . The stability of the fused heterocycles is another important aspect, with some derivatives showing a tendency to decompose and open the 1,2,4-thiadiazine ring . These properties are crucial for the development of benzothiadiazine-based drugs, as they affect the compound's bioavailability and pharmacokinetics.

Scientific Research Applications

Chlorination of Heterocyclic and Acyclic Sulfonhydrazones

Chlorination processes involving heterocyclic sulfonhydrazones, such as 2H-1,2,3-benzothiadiazine 1,1-dioxide, have been explored to yield various products depending on the reaction conditions. This study demonstrates the versatility of chlorination reactions in generating different chlorinated derivatives and their potential utility in further chemical transformations (King et al., 1971).

Efficient Generation of Sulfene Derivatives

A novel method for generating sulfene derivatives from chlorosulfonylmethylene(dimethyl)ammonium chloride has been developed. This method facilitates the synthesis of various benzothiazine dioxides through cycloaddition reactions, showcasing the potential of sulfene derivatives in constructing complex heterocyclic structures (Prajapati et al., 1993).

properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGFLAJPGHAATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.